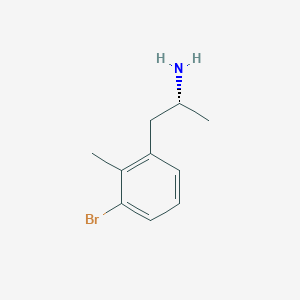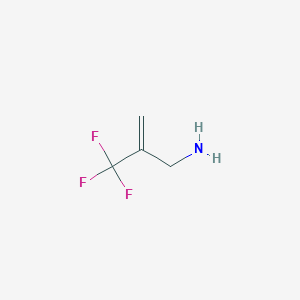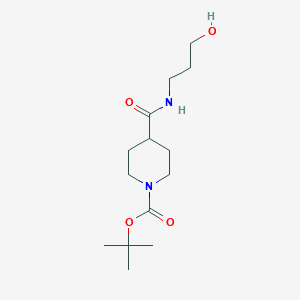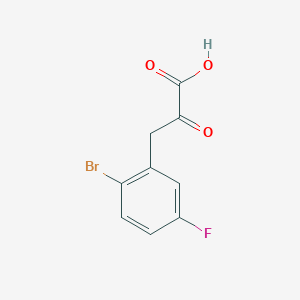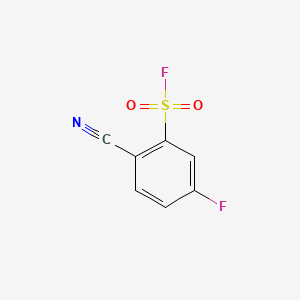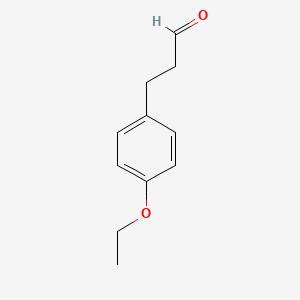![molecular formula C23H34Cl2F3N3O2 B13552391 2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride CAS No. 2682205-21-4](/img/structure/B13552391.png)
2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a piperidine ring, and an indole core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Indole Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable halide reacts with a piperidine derivative.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced through a nucleophilic substitution reaction involving a morpholine derivative and an appropriate electrophile.
Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-dioxane
Uniqueness
2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and development .
Eigenschaften
CAS-Nummer |
2682205-21-4 |
|---|---|
Molekularformel |
C23H34Cl2F3N3O2 |
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
4-[2-[2-[3-propyl-6-(trifluoromethoxy)-1H-indol-2-yl]piperidin-1-yl]ethyl]morpholine;dihydrochloride |
InChI |
InChI=1S/C23H32F3N3O2.2ClH/c1-2-5-19-18-8-7-17(31-23(24,25)26)16-20(18)27-22(19)21-6-3-4-9-29(21)11-10-28-12-14-30-15-13-28;;/h7-8,16,21,27H,2-6,9-15H2,1H3;2*1H |
InChI-Schlüssel |
OTJSFNAMCJKNOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(NC2=C1C=CC(=C2)OC(F)(F)F)C3CCCCN3CCN4CCOCC4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


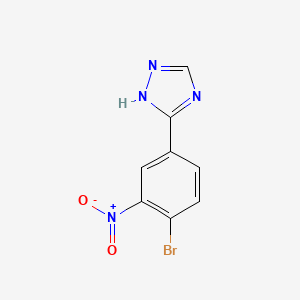
![Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)
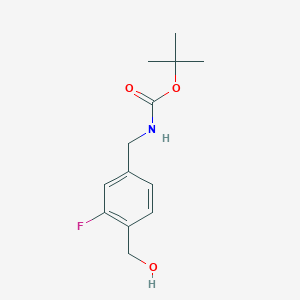
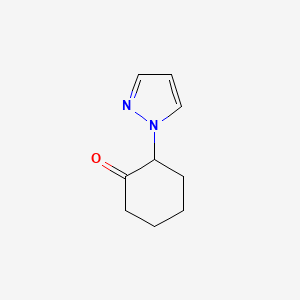

![7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13552345.png)
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)
